benzyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Benzyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and an indole moiety at position 3. The thioether linkage connects the triazole ring to a benzyl ester group, conferring distinct physicochemical and biological properties.
Properties
IUPAC Name |
benzyl 2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-25-20(17-12-22-18-11-7-6-10-16(17)18)23-24-21(25)28-14-19(26)27-13-15-8-4-3-5-9-15/h3-12,22H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPBPJNPNRNMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions One common approach starts with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions
Indole Synthesis: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Triazole Formation: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Thioester Introduction: The thioester group is introduced by reacting the triazole-indole intermediate with benzyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Benzyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole and triazole moieties make it a candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The indole ring is known to interact with various biological receptors, while the triazole ring can form strong hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Sodium/potassium salts exhibit superior solubility and faster pharmacokinetic profiles, as seen in and , where the potassium analog reached peak serum concentration in 5 minutes .
Pharmacokinetics and Metabolism
- Potassium 2-((4-amino-5-(morfolinomethyl)...: Rapid absorption (Cmax = 279.67 µg/mL at 5 min) and short half-life (t1/2 = 0.32 h) suggest quick distribution and elimination .
- Target compound : The benzyl group may slow metabolism compared to ionic salts, as ester hydrolysis is typically required for activation.
Q & A
Basic: What are the common synthetic routes for benzyl 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how can reaction conditions be optimized for yield improvement?
Answer: The compound is synthesized via multi-step reactions:
Indole core formation : Fischer indole synthesis using arylhydrazines and ketones under acidic conditions (H₂SO₄/EtOH, 80°C, 8–12 hours).
Triazole ring construction : Cyclization of thiosemicarbazide derivatives (NH₂CSNH₂) with carboxylic acids at 60–80°C for 6–12 hours.
Thioether linkage : Nucleophilic substitution between triazole-thiol intermediates and benzyl bromoacetate (NaH/DMF, 0°C → RT, 4 hours).
Optimization strategies :
- Use anhydrous solvents and inert gas (N₂/Ar) for moisture-sensitive steps.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7 to 1:1 v/v) to achieve ≥95% purity.
- Monitor reaction progress by TLC (Rf = 0.4–0.5 in ethyl acetate/hexane 1:1) .
Basic: What analytical techniques are recommended for structural characterization of this triazole-indole derivative?
Answer: Use a combination of:
¹H/¹³C NMR : DMSO-d₆ solvent; indole protons (δ 7.2–8.1 ppm), triazole C=N (δ 150–155 ppm).
HRMS-ESI : Expected [M+H]⁺ at m/z 437.1528 (Δ < 5 ppm).
FT-IR : Confirm C=N (1600–1650 cm⁻¹) and S-C=O (1250–1300 cm⁻¹) stretches.
X-ray crystallography : Single crystals grown via vapor diffusion (CHCl₃/hexane) for absolute configuration determination .
Advanced: How can researchers resolve contradictions in reported metabolic stability across preclinical models?
Answer: Address discrepancies (e.g., t₁/₂ = 0.32 hours in rats vs. longer persistence in primates) via:
Cross-species hepatocyte assays : Incubate 1 µM compound with liver microsomes (0.5 mg protein/mL) in NADPH buffer (37°C, 60 minutes).
CYP450 phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) in inhibition assays.
Bile duct cannulation : Quantify biliary excretion in rats to assess enterohepatic recirculation.
PBPK modeling : Integrate in vitro data (Cl₋int, fu) with physiological parameters for human extrapolation .
Advanced: What methodologies enable identification of phase I/II metabolites in hepatic assays?
Answer: Follow this workflow:
Incubation : 10 µM compound with liver microsomes (0.5 mg protein/mL, NADPH, 37°C, 60 minutes).
Sample prep : Protein precipitation (acetonitrile) → SPE purification (C18 cartridges).
UHPLC-QTOF-MS : C18 column (2.1 × 100 mm, 1.7 µm), 0.1% formic acid/acetonitrile gradient.
Data acquisition : Full-scan MS (50–1000 m/z) + data-dependent MS² (collision energy 20–40 eV).
Metabolite ID : Compare experimental masses with theoretical biotransformations (e.g., hydroxylation: +16 Da) using MetaboLynx .
Basic: What experimental approaches evaluate hepatoprotective effects in stress models?
Answer: Standard protocol:
Induce liver stress : Rats injected with CCl₄ (1 mL/kg i.p.) or D-galactosamine (500 mg/kg i.p.).
Compound administration : Oral dose (50–200 mg/kg) for 7 days pre-/post-toxin exposure.
Biomarkers : Measure serum ALT/AST (commercial kits), hepatic GSH (Ellman’s reagent), and MDA (thiobarbituric acid assay).
Histopathology : H&E staining of liver sections; score necrosis (0–4 scale) and inflammatory infiltration .
Advanced: How can computational modeling predict binding affinity to enzyme targets like COX-2?
Answer: Use molecular docking and dynamics:
Protein prep : Retrieve COX-2 crystal structure (PDB ID 1CX2); optimize with Schrödinger’s Protein Preparation Wizard.
Ligand prep : Minimize compound structure using OPLS4 force field.
Docking : Glide SP/XP protocols with grid centered on active site (Val349, Tyr355, Arg120).
Scoring : Calculate binding energy (ΔG) via MM-GBSA.
Validation : Compare with known inhibitors (e.g., celecoxib) and run 50 ns MD simulations to assess stability (RMSD < 2 Å) .
Basic: What strategies ensure chemical stability during formulation?
Answer: Stability protocols:
Forced degradation : Expose to pH 2–9 buffers (37°C, 7 days), heat (60°C), UV light (ICH Q1B), and 3% H₂O₂.
Analytical monitoring : HPLC-UV (C18 column, 220 nm) for purity; track degradation products (e.g., hydrolysis at pH <3).
Excipient screening : Test compatibility with microcrystalline cellulose and croscarmellose sodium via DSC.
Lyophilization : For aqueous labile compounds; store at -20°C .
Advanced: How to design synergy studies with antibiotics in resistance models?
Answer: Experimental design:
Checkerboard assay : Test compound + antibiotic (e.g., ciprofloxacin) against MRSA (ATCC 43300) in Mueller-Hinton broth.
FICI calculation : Synergy defined as FICI ≤0.3.
Time-kill assays : Compare bactericidal activity at 0–24 hours (CFU counts).
Mechanistic studies : Measure ethidium bromide uptake (fluorescence at λex/em = 530/585 nm) to assess efflux pump inhibition.
qRT-PCR : Quantify resistance gene expression (mecA, blaZ) pre/post treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
